1-Butyl-3-(2-pyridinylmethyl)-1H-imidazolium hexafluorophosphate

Catalog No.
S1939070
CAS No.
873788-09-1
M.F
C13H18F6N3P
M. Wt
361.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-(2-pyridinylmethyl)-1H-imidazolium hexaf...

CAS Number

873788-09-1

Product Name

1-Butyl-3-(2-pyridinylmethyl)-1H-imidazolium hexafluorophosphate

IUPAC Name

2-[(3-butylimidazol-1-ium-1-yl)methyl]pyridine;hexafluorophosphate

Molecular Formula

C13H18F6N3P

Molecular Weight

361.27 g/mol

InChI

InChI=1S/C13H18N3.F6P/c1-2-3-8-15-9-10-16(12-15)11-13-6-4-5-7-14-13;1-7(2,3,4,5)6/h4-7,9-10,12H,2-3,8,11H2,1H3;/q+1;-1

InChI Key

LYRTZSJBJXWSOP-UHFFFAOYSA-N

SMILES

CCCCN1C=C[N+](=C1)CC2=CC=CC=N2.F[P-](F)(F)(F)(F)F

Canonical SMILES

CCCCN1C=C[N+](=C1)CC2=CC=CC=N2.F[P-](F)(F)(F)(F)F

Potential Applications in Catalysis

Further Reading:

  • Ionic Liquids in Catalysis:

Potential Applications in Task-Specific Ionic Liquids

The combination of the bulky butyl chain and the pyridyl group in [BPyMeIm][PF6] can lead to interesting properties for task-specific ionic liquids (TSILs). TSILs are designed for specific applications, such as extraction, separation, or sensing. The pyridyl group can potentially interact with specific target molecules, while the butyl chain influences the viscosity and solubility of the ionic liquid. More research is needed to explore the potential of [BPyMeIm][PF6] as a TSIL.

Further Reading:

  • Task-Specific Ionic Liquids:

1-Butyl-3-(2-pyridinylmethyl)-1H-imidazolium hexafluorophosphate is a specialized ionic liquid characterized by its unique molecular structure, which includes a butyl group and a pyridinylmethyl group attached to an imidazolium core. Its empirical formula is C13H18F6N3P, and it has a molecular weight of 361.27 g/mol. This compound is notable for its high stability and solubility in various solvents, which makes it suitable for diverse applications in chemistry and biology .

: Its properties make it an excellent solvent for organic reactions and catalysis.
  • Biotechnology: Used in protein extraction and purification processes due to its ability to stabilize biomolecules.
  • Electrochemistry: Employed in electrochemical applications due to its ionic conductivity and stability .
  • Research indicates that 1-butyl-3-(2-pyridinylmethyl)-1H-imidazolium hexafluorophosphate exhibits biological activity, particularly in the context of proteomics and drug delivery systems. Its ionic liquid properties contribute to its ability to solubilize biomolecules, enhancing their stability and bioavailability. Additionally, studies suggest potential antimicrobial properties, although further research is necessary to fully elucidate its biological mechanisms .

    The synthesis of 1-butyl-3-(2-pyridinylmethyl)-1H-imidazolium hexafluorophosphate typically involves the following steps:

    • Formation of the imidazolium salt: This can be achieved through the reaction of 2-pyridinylmethyl chloride with 1-butylimidazole in the presence of a base.
    • Anion exchange: The resulting imidazolium salt can be treated with hexafluorophosphate anion sources (such as ammonium hexafluorophosphate) to yield the final product.

    These methods highlight the versatility of ionic liquids in synthetic chemistry, allowing for tunable properties based on the choice of substituents and anions used .

    Studies on the interactions of 1-butyl-3-(2-pyridinylmethyl)-1H-imidazolium hexafluorophosphate with different substrates reveal its potential as a versatile reagent. Its ability to interact with metal ions suggests applications in catalysis, while its solubility characteristics make it suitable for use in various biochemical assays. Further investigation into its interactions at the molecular level could provide insights into optimizing its use in specific applications .

    Several compounds share structural similarities with 1-butyl-3-(2-pyridinylmethyl)-1H-imidazolium hexafluorophosphate. Here are some notable examples:

    Compound NameMolecular FormulaKey Features
    1-Methyl-3-(2-pyridinylmethyl)-1H-imidazolium chlorideC12H14N2ClExhibits different solubility properties
    1-Ethyl-3-methylimidazolium hexafluorophosphateC8H14F6N2PKnown for its low viscosity
    1-Octyl-3-methylimidazolium bromideC11H20BrN2Has different ionic characteristics

    These compounds differ primarily in their substituents and anions, which influence their physical properties, reactivity, and applications. The unique combination of a butyl group and a pyridine moiety in 1-butyl-3-(2-pyridinylmethyl)-1H-imidazolium hexafluorophosphate contributes to its distinct characteristics compared to other imidazolium salts .

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
    H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable

    Flammable

    Dates

    Modify: 2024-04-15

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